2-(2,4-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid is a synthetic organic compound that belongs to the class of acetic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzene and pyrrolidine.
Formation of Intermediate: The 2,4-dichlorobenzene undergoes a halogenation reaction to introduce the acetic acid moiety.
Coupling Reaction: The intermediate is then reacted with pyrrolidine under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the pyrrolidinyl group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-2-(morpholin-1-yl)acetic acid
- 2-(2,4-Dichlorophenyl)-2-(piperidin-1-yl)acetic acid
Comparison
Compared to its analogs, 2-(2,4-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid may exhibit unique properties due to the presence of the pyrrolidinyl group. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H13Cl2NO2 |
---|---|
Molecular Weight |
274.14 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-2-pyrrolidin-1-ylacetic acid |
InChI |
InChI=1S/C12H13Cl2NO2/c13-8-3-4-9(10(14)7-8)11(12(16)17)15-5-1-2-6-15/h3-4,7,11H,1-2,5-6H2,(H,16,17) |
InChI Key |
DXSNXBKXSFYPEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(C2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.